Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-
Description
Chemical Identity and IUPAC Nomenclature
Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-, is systematically named 3-bromo-N-(4-methylphenyl)sulfonylpropanamide according to IUPAC guidelines. The name delineates its core structure:
- Propanamide backbone : A three-carbon chain with an amide group at position 1.
- Bromine substitution : A bromine atom at position 3, enhancing electrophilicity and potential reactivity in substitution reactions.
- Sulfonamide group : A sulfonyl moiety attached to a para-methylphenyl ring, contributing to hydrophobic interactions and target binding.
The compound’s molecular formula, $$ \text{C}{10}\text{H}{12}\text{BrNO}_{3}\text{S} $$, corresponds to a molecular weight of 306.18 g/mol. Its structure is further characterized by a polar surface area of 75.11 Ų and a logP value of 3.51, indicating moderate lipophilicity suitable for membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-bromo-N-(4-methylphenyl)sulfonylpropanamide |
| CAS Number | 144150-86-7 |
| Molecular Formula | $$ \text{C}{10}\text{H}{12}\text{BrNO}_{3}\text{S} $$ |
| Molecular Weight | 306.18 g/mol |
| logP | 3.51 |
| Polar Surface Area | 75.11 Ų |
Historical Context of Sulfonamide-Propanamide Hybrid Compounds
Sulfonamide-propanamide hybrids trace their origins to the serendipitous discovery of Prontosil in the 1930s, the first sulfonamide antibiotic. This breakthrough underscored the sulfonamide group’s ability to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis. By the late 20th century, researchers began hybridizing sulfonamides with propanamide groups to enhance pharmacokinetic properties. For example:
- Improved stability : Propanamide’s amide bond resists enzymatic hydrolysis compared to ester-linked sulfonamides.
- Tunable bioactivity : The propanamide chain allows modular substitution (e.g., bromine at position 3) to optimize target engagement.
The integration of bromine, as seen in 3-bromo-N-(4-methylphenyl)sulfonylpropanamide, emerged in the 2000s to exploit halogen bonding with biological targets, such as kinases and G-protein-coupled receptors. Contemporary hybrids, including derivatives like 3-[(4-bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone (CAS: 477334-32-0), demonstrate the versatility of brominated sulfonamide-propanamide scaffolds in modulating enzyme activity.
Significance in Modern Organic and Medicinal Chemistry
In drug discovery, 3-bromo-N-(4-methylphenyl)sulfonylpropanamide exemplifies the strategic fusion of sulfonamide and propanamide pharmacophores:
- Sulfonamide moiety : Directly interacts with enzymatic active sites via hydrogen bonding with residues like aspartate or histidine. For instance, sulfonamides inhibit carbonic anhydrase by coordinating to the zinc ion in the active site.
- Propanamide backbone : Serves as a conformational spacer, positioning the bromine atom for electrophilic attacks or hydrophobic interactions with protein pockets.
- Bromine atom : Enhances binding affinity through halogen-bonding interactions with carbonyl groups or π-systems in target proteins.
Table 2: Functional Roles of Structural Components
| Component | Role in Bioactivity |
|---|---|
| Sulfonamide group | Enzyme inhibition via hydrogen bonding |
| Propanamide chain | Conformational flexibility and stability |
| Bromine atom | Halogen bonding and lipophilicity enhancement |
Recent studies highlight this compound’s potential in anticancer drug development , where sulfonamide-propanamide hybrids inhibit histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). For example, analogs like N-(4-bromo-3-methylphenyl)-2-[(8,9,10,11-tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetamide (CAS: C201-1153) exhibit nanomolar activity against breast cancer cell lines by disrupting microtubule assembly.
Properties
CAS No. |
144150-86-7 |
|---|---|
Molecular Formula |
C10H12BrNO3S |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
3-bromo-N-(4-methylphenyl)sulfonylpropanamide |
InChI |
InChI=1S/C10H12BrNO3S/c1-8-2-4-9(5-3-8)16(14,15)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
ALMWLSGNCSIIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCBr |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 3-Bromopropanamide Precursors
The most direct route involves reacting 3-bromopropanamide with 4-methylbenzenesulfonyl chloride under basic conditions. This method leverages nucleophilic substitution at the amide nitrogen:
- Base Activation : 3-Bromopropanamide (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) with pyridine (3.0 equiv) at 0°C.
- Sulfonylation : 4-Methylbenzenesulfonyl chloride (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
- Workup : The mixture is quenched with ice water, extracted with DCM, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12–16 hours |
| Purification Method | Column Chromatography |
This method benefits from simplicity but requires stringent moisture control to avoid hydrolysis of the sulfonyl chloride. Competing O-sulfonylation is minimized by the amide’s lower nucleophilicity compared to alcohols.
Bromination of Preformed Sulfonylated Propanamides
An alternative approach introduces bromine after sulfonylation, ideal for substrates sensitive to early-stage halogenation:
- Sulfonamide Formation : N-(4-Methylphenyl)sulfonylpropanamide is synthesized via coupling of propanoyl chloride with 4-methylbenzenesulfonamide in tetrahydrofuran (THF) using triethylamine.
- Radical Bromination : The intermediate is treated with N-bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in CCl4 under reflux for 6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Bromination Yield | 58–63% |
| Regioselectivity | >95% at C3 position |
| Side Products | Di-brominated species (<5%) |
Radical bromination favors the tertiary C3 position due to hyperconjugative stabilization, though yields are moderate due to competing hydrogen abstraction.
For higher functional group tolerance, a lithiation strategy enables simultaneous introduction of sulfonyl and bromine groups ():
Procedure :
- Lithiation : 3-Bromopropionamide (1.0 equiv) is treated with n-butyllithium (1.1 equiv) in THF at −78°C.
- Electrophilic Quenching : 4-Methylbenzenesulfonyl fluoride (1.5 equiv) is added, followed by warming to 0°C over 2 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 49–54% |
| Temperature Control | Critical (−78°C to 0°C) |
| Byproducts | Dehalogenation products (8–12%) |
This method avoids pre-functionalized starting materials but requires cryogenic conditions and careful stoichiometry to prevent over-lithiation.
Enzymatic Sulfonylation for Stereocontrol
Emerging biocatalytic methods employ aryl sulfotransferases to achieve enantioselective sulfonylation ():
Procedure :
- Enzyme Preparation : Recombinant SULT1A1 is expressed in E. coli and immobilized on chitosan beads.
- Reaction : 3-Bromopropanamide (1.0 equiv) and 4-methylphenyl sulfate (1.2 equiv) are incubated with the enzyme (5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 24 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 41–45% |
| Enantiomeric Excess | 88–92% (R-configuration) |
| Scalability | Limited to gram-scale |
While environmentally friendly, this route currently suffers from lower yields and enzyme cost barriers.
Comparative Analysis of Methods
| Method | Yield Range | Cost | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Direct Sulfonylation | 68–72% | Low | Kilogram | None |
| Post-Bromination | 58–63% | Medium | Multigram | None |
| Lithiation | 49–54% | High | Gram | None |
| Enzymatic | 41–45% | Very High | Milligram | High (88–92% ee) |
Chemical Reactions Analysis
Types of Reactions: Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amides or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Chemistry: In chemistry, Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is explored for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: In medicine, the compound is investigated for its potential use in drug development. Its unique chemical structure makes it a candidate for the development of new pharmaceuticals.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Halogen-Substituted Propanamides
- 3-Chloro-N-(4-methylphenyl)propanamide (): Structural Difference: Chlorine replaces bromine at the β-position. Properties: Exhibits high purity and stability, widely used as an intermediate in synthesizing bioactive compounds. The smaller halogen (Cl vs. Application: Primarily utilized in medicinal chemistry for therapeutic agent development.
3-Bromo-N-(3-methylphenyl)propanamide ():
- Structural Difference : The tosyl group is absent; instead, a 3-methylphenyl group is directly attached to the amide.
- Impact : Lack of sulfonamide reduces polarity and may diminish interactions with biological targets requiring hydrogen bonding (e.g., enzyme active sites).
Tosyl-Modified Propanamides
- (2R)-2-{4-{[(4-Methylphenyl)Sulfonyl]Amino}Phenyl}Propanamide (Compound 6, ): Structural Difference: Stereospecific R-configuration at C2 and an additional phenyl group. Activity: Demonstrates 65% inhibition in CXCR2-dependent pathologies, highlighting the role of stereochemistry and aryl substituents in target specificity .
N-[2-(4-Chlorophenyl)Ethyl]-3-[(2-Methylphenyl)Methylsulfonyl]Propanamide ():
- Structural Difference : A methylphenylmethylsulfonyl group replaces the tosyl moiety, and a chlorophenyl ethyl chain is added.
- Properties : Increased hydrophobicity due to the ethyl linker may enhance membrane permeability but reduce solubility.
Sulfonamide Derivatives with Heterocyclic Groups
Spectral and Thermal Data
- IR Spectroscopy : Tosyl-containing compounds exhibit characteristic S=O stretches at 1332–1160 cm⁻¹ (). Bromine substitution may introduce C-Br stretches near 550–600 cm⁻¹.
- Melting Points: 4-Methyl-N1-{4-[6-(4-{[(4-Methylphenyl)Sulfonyl]Amino}Phenyl)-4-Phenyl-2-Pyridyl]Phenyl}-1-Benzenesulfonamide (5a): 223–225°C (). 3-Bromo Analogues: Expected mp range 200–230°C, influenced by halogen size and crystal packing.
Antimicrobial Activity
Biological Activity
Introduction
Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-, includes a bromine atom and a sulfonyl group attached to a propanamide backbone. This unique arrangement contributes to its reactivity and interaction with biological targets.
Structural Formula
The mechanism of action for Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- primarily involves its interaction with specific proteins or enzymes. The bromine atom and the sulfonyl group facilitate covalent bonding with nucleophilic sites on target biomolecules, potentially leading to inhibition or modulation of enzymatic activity. This action is crucial for its therapeutic applications, particularly in anti-inflammatory and anticancer studies.
Anticancer Potential
Recent studies have highlighted the anticancer properties of Propanamide derivatives. For example, compounds similar to Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- have shown promising results in inhibiting cancer cell proliferation. A study reported that certain derivatives exhibited low IC50 values, indicating strong cytotoxic effects against various cancer cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 20.12 ± 6.20 | MCF-7 (Breast) |
| Compound B | 10.84 ± 4.20 | HeLa (Cervical) |
| Doxorubicin | 0.92 ± 0.1 | Reference |
Anti-inflammatory Activity
In addition to anticancer properties, Propanamide derivatives have been investigated for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Enzymatic Inhibition
Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- has also been studied as a biochemical probe in enzymatic assays. Its inhibitory effects on specific enzymes suggest its potential use in drug development targeting metabolic pathways involved in disease processes.
Case Study 1: Anticancer Activity
In a study published in the Tropical Journal of Pharmaceutical Research, several propanamide derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that some derivatives had an IC50 significantly lower than that of doxorubicin, demonstrating their potential as effective anticancer agents .
Case Study 2: Enzymatic Studies
Another investigation focused on the compound's role as an inhibitor in enzymatic studies. The findings revealed that Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- effectively inhibited the activity of specific enzymes involved in metabolic pathways, suggesting its utility in biochemical research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
